molecular formula C9H15ClF3N B2935495 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride CAS No. 2243520-59-2

7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride

Cat. No.: B2935495
CAS No.: 2243520-59-2
M. Wt: 229.67
InChI Key: KWKQEGMRPKOFCC-UHFFFAOYSA-N
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Description

7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole hydrochloride is a bicyclic organic compound featuring a fully saturated isoindole core fused with a six-membered ring. The (3aR,7aS) stereochemistry defines its chiral centers, while the trifluoromethyl (-CF3) substituent at the 7a position and the hydrochloride salt enhance its physicochemical and pharmacological properties. The CF3 group contributes to lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name

7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8;/h7,13H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKQEGMRPKOFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride is a member of the isoindole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound through various studies and findings related to its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of trifluoromethylated isoindole derivatives often involves complex organic reactions. For instance, methods such as cyclization reactions and the use of trifluoromethylating agents are common in generating these compounds. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity due to its electron-withdrawing properties.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Several studies have indicated that isoindole derivatives exhibit potent anticancer properties. For example, compounds similar to 7a have shown significant antiproliferative effects against various cancer cell lines such as HCT-116 and HT-29. The mechanism often involves the induction of apoptosis through mitochondrial pathways by modulating key proteins like Bax and Bcl-2 .
  • Antiviral Properties : Research has demonstrated that certain trifluoromethylated compounds can exhibit antiviral activities against viruses such as H1N1 and HSV-1. These activities are typically assessed through IC50 values in cell cultures .
  • Inhibition of Hormone-Sensitive Lipase (HSL) : Some derivatives have been noted for their ability to inhibit HSL activity. This inhibition can mimic insulin-like effects and may be beneficial in metabolic disorders like diabetes .

Anticancer Studies

A notable study assessed the efficacy of a related compound against human colon cancer cell lines. The results showed that at a concentration of 8.18 µM, significant apoptosis was induced in HT-29 cells. The study highlighted the up-regulation of pro-apoptotic factors (Bax) and down-regulation of anti-apoptotic factors (Bcl-2), leading to increased Caspase 3 activity .

Cell Line IC50 (µM) Mechanism
HCT-1168.18Mitochondrial apoptotic pathway
HT-296.58 - 11.10Apoptosis via Bax/Bcl-2 modulation

Antiviral Activity

In another study focusing on antiviral properties, derivatives showed promising results against influenza virus H1N1 with IC50 values in the low micromolar range (e.g., 0.0027 µM for one derivative). This suggests a strong potential for therapeutic applications in viral infections .

Chemical Reactions Analysis

Key Reaction Table: Synthetic Routes

Reaction Type Reagents/Conditions Product/Intermediate Source
CyclizationTrifluoroacetic anhydride, chlorobenzene, methanesulfonic acidBicyclic trifluoromethyl intermediates
Reductive aminationPotassium borohydride, ZnCl₂, THFcis-Hexahydroisoindoline derivatives

Electrophilic Substitution Reactions

The trifluoromethyl group directs electrophilic attacks to specific positions due to its strong electron-withdrawing nature:

  • Halogenation : Reactions with N-halosuccinimides (e.g., NCS, NBS) under mild conditions may introduce halogens at the α-position to the amine .

  • Nitration : Nitric acid or acetyl nitrate could nitrate the aromatic ring, though the saturated structure may limit such reactivity .

Example Pathway:

Chlorination
7a-(Trifluoromethyl)octahydroisoindole + NCS → 3-Chloro-7a-(trifluoromethyl)octahydroisoindole

Nucleophilic Reactions

The secondary amine in the hydrochloride salt participates in nucleophilic substitutions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

  • Schiff Base Formation : Condensation with aldehydes/ketones generates imine derivatives, useful in coordination chemistry .

Example Reaction:

Acylation
7a-(Trifluoromethyl)octahydroisoindole + AcCl → N-Acetyl-7a-(trifluoromethyl)octahydroisoindole

Oxidation and Reduction

  • Oxidation : Catalytic oxidation (e.g., RuO₂, KMnO₄) may dehydrogenate the saturated rings, forming isoindole derivatives .

  • Reduction : Further hydrogenation is unlikely due to the fully saturated backbone but could modify substituents (e.g., nitro to amine groups) .

Table: Pharmacologically Relevant Modifications

Modification Reagents Application Source
Triazole ring formationHydrazine hydrate, 2-chloropyrazineAntidiabetic agents (e.g., sitagliptin)
SulfonationTriflic anhydrideEnhanced electrophilicity for cross-coupling

Stability and Reactivity Considerations

  • Acid Sensitivity : The hydrochloride salt may decompose under strong basic conditions, regenerating the free amine.

  • Thermal Stability : Likely stable up to 150°C based on analogous bicyclic amines .

Comparison with Similar Compounds

Core Saturation and Stereochemistry

Compound Name Degree of Saturation Stereochemistry Key Substituents
Target Compound Octahydro (fully saturated) (3aR,7aS) 7a-CF3, HCl
(3aR,7aS)-Octahydro-1H-isoindole Hydrochloride Octahydro (3aR,7aS) None, HCl
(3As,7aR)-Hexahydro-1H-isoindole Hydrochloride Hexahydro (partial) (3As,7aR) None, HCl
  • Octahydro vs. Hexahydro : The target compound’s full saturation (octahydro) confers rigidity and stability compared to the partially unsaturated hexahydro analog, which may exhibit higher reactivity or conformational flexibility .

Substituent Effects: CF3 vs. Other Groups

Compound Type Substituent Electronic Effects Lipophilicity (LogP<sup>a</sup>)
Target Compound 7a-CF3 Strong electron-withdrawing High (~3.5 estimated)
Non-CF3 Analog None Neutral Moderate (~2.0 estimated)
4,5,6,7-Tetrafluoroindole Multiple F atoms Moderate electron-withdrawing Moderate (~2.8 estimated)
  • CF3 vs. Fluorine: The CF3 group in the target compound provides greater steric bulk and lipophilicity compared to mono- or polyfluorinated analogs like 4,5,6,7-tetrafluoroindole. This enhances membrane permeability but may reduce aqueous solubility without salt forms .
  • Pharmacological Impact: CF3 groups are known to improve metabolic stability and binding affinity in drug candidates, whereas simple fluorination (e.g., tetrafluoroindole) primarily modifies electronic properties without significantly altering bulk .

Salt Forms and Solubility

Compound Salt Form Aqueous Solubility (mg/mL) Application Relevance
Target Compound Hydrochloride ~50 (estimated) Enhanced bioavailability
Non-CF3 Analog Hydrochloride ~60 (estimated) Drug intermediate
Free Base (Hypothetical) None <5 (estimated) Limited therapeutic utility
  • The hydrochloride salt form in both the target compound and its non-CF3 analog significantly improves solubility, making them viable for intravenous or oral formulations. The CF3 group slightly reduces solubility compared to the non-substituted analog due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, analogous compounds (e.g., tetrachloromonospirocyclotriphosphazenes) are synthesized by reacting precursors (e.g., carbazolyldiamine) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, monitored via thin-layer chromatography (TLC) . Reaction optimization may include varying solvents (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and stoichiometric ratios. Key parameters are tracked using TLC or HPLC, with purification via column chromatography or recrystallization .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing (e.g., monoclinic system with space group P2₁/c, unit cell parameters a = 7.5193 Å, b = 9.7278 Å, c = 20.7616 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and trifluoromethyl group integration.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., Mr = 356.77 for analogous chloro-derivatives) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) improve the synthesis efficiency of this compound?

  • Methodological Answer : DoE reduces experimental iterations by systematically varying factors (e.g., temperature, reagent ratios, solvent polarity). For example:

FactorRangeResponse Variable
Temperature20–60°CYield (%)
Molar ratio (A:B)1:1 to 1:2Purity (HPLC)
Statistical tools (e.g., ANOVA) identify significant factors, enabling predictive modeling for yield optimization .

Q. How can computational methods resolve discrepancies between experimental and theoretical data (e.g., reaction yields or spectroscopic results)?

  • Methodological Answer :

  • Quantum chemical calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
  • Reaction path simulations : Use software like Gaussian or COMSOL to model energy barriers and intermediates, identifying mismatches with observed kinetics .
    Example workflow:

Perform DFT calculations for proposed intermediates.

Compare simulated IR/Raman spectra with experimental data.

Adjust synthetic pathways if computational models suggest alternative mechanisms .

Q. What strategies integrate AI-driven process control into the development of this compound?

  • Methodological Answer :

  • Machine learning (ML) for reaction optimization : Train models on historical data (e.g., solvent polarity, catalyst loading) to predict optimal conditions.
  • Real-time adjustments : AI algorithms analyze in-situ spectroscopy (e.g., Raman) to adjust parameters (e.g., flow rate in continuous synthesis) .
    Example: ML-predicted conditions for a 15% yield increase in analogous spirocyclic compounds .

Q. How can membrane separation technologies enhance purification of this hydrochloride salt?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate the target compound from byproducts (e.g., triethylammonium chloride). Key factors:

Membrane TypePore SizeSeparation Efficiency
Polyamide NF1–2 nm>90% for MW < 500 Da
Process optimization involves testing transmembrane pressure (1–10 bar) and pH (3–7) to minimize salt retention .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

Re-evaluate sample purity : Contaminants (e.g., residual solvents) may distort NMR/X-ray data. Use DSC/TGA to confirm thermal stability .

Cross-validate with alternative techniques : Compare X-ray-derived bond lengths with DFT-optimized geometries .

Statistical outlier detection : Apply Grubbs’ test to identify anomalous data points in replicated experiments .

Q. What comparative frameworks resolve inconsistencies in reaction mechanisms proposed for this compound?

  • Methodological Answer :

  • Mechanistic clustering : Group proposed mechanisms (e.g., radical vs. ionic pathways) and test each against kinetic data (e.g., Arrhenius plots).
  • Benchmarking : Compare activation energies (ΔG‡) from computational models with experimental Eyring parameters .

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